3-(Azidomethyl)-6-methoxypyridazine
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Description
3-(Azidomethyl)-6-methoxypyridazine is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential as a tool for studying biological processes and has been investigated for its potential use in various applications.
Scientific Research Applications
Synthesis and Transformation of Pyridazine Derivatives
Photolysis of 3-methoxy-4-azidopyridazines has been explored as a method to achieve ring expansion, leading to the formation of unstable 1H-1, 2, 5-triazepines, which tautomerize to the relatively stable 4H-isomers. These processes underline the chemical versatility of azidomethyl-pyridazine derivatives for synthesizing novel heterocyclic compounds. The products from these reactions represent the first examples of isolated 1, 2, 5-triazepines, highlighting a novel pathway in the synthesis of complex nitrogen-containing rings, which are of interest in the development of new materials and potentially bioactive molecules (H. Sawanishi, Shuichi Saito, T. Tsuchiya, 1988).
Application in Organic Synthesis
The transformation of 3-azidopyridazine derivatives through photolysis demonstrates the synthetic utility of these compounds in generating novel organic structures. For example, the production of 3-cyanocyclopropenes from unsubstituted and methyl-substituted compounds, and the generation of trienes and ethylenes from a 6-methoxy compound, indicate the potential of these derivatives in constructing diverse molecular architectures. These transformations, facilitated by diazo intermediates and carbenes, offer valuable insights into the reactivity of azidopyridazines and their application in synthesizing compounds with varied functional groups (T. Tsuchiya, H. Arai, H. Igeta, 1973).
Novel Chemical Entities and Antimicrobial Agents
The exploration of 3-acetamido-6-alkoxypyridazine derivatives for antimicrobial applications underscores the potential of 3-(Azidomethyl)-6-methoxypyridazine in the synthesis of new chemical entities with biological activity. The synthesis of derivatives with various substituents such as nitro, amino, and methoxy groups aims to develop compounds with enhanced antimicrobial properties, demonstrating the role of these derivatives in the search for new therapeutic agents (T. Horie, 1963).
properties
IUPAC Name |
3-(azidomethyl)-6-methoxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-6-3-2-5(9-10-6)4-8-11-7/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMDTZYLLKSKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-6-methoxypyridazine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.